(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
Properties
IUPAC Name |
[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-20(2)18(22)23-13-7-8-14-15(10-13)24-16(17(14)21)9-11-3-5-12(19)6-4-11/h3-10H,1-2H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPFNQNNLBZEAI-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.
Introduction of the Fluorobenzylidene Moiety: The fluorobenzylidene group is introduced via a condensation reaction between the benzofuran derivative and 4-fluorobenzaldehyde under basic conditions.
Attachment of the Dimethylcarbamate Group: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorobenzylidene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorinated moiety makes it particularly useful in imaging studies and as a potential therapeutic agent.
Medicine
In medicinal chemistry, (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylidene moiety may enhance binding affinity and specificity, while the benzofuran core can modulate the compound’s overall activity. The dimethylcarbamate group may also play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly influences electronic and steric properties.
Key Observations :
Carbamate Functionalization
Carbamate groups influence pharmacokinetic properties and metabolic stability.
Key Observations :
- The diethylcarbamate in 7h contributes to a higher melting point (209–211°C), suggesting stronger intermolecular forces .
- The 2-chloro-6-fluorobenzylidene analog () has a higher molecular weight due to additional halogens but retains the dimethylcarbamate group, balancing steric and electronic effects .
Biological Activity
(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is with a molecular weight of approximately 293.28 g/mol. The compound features a benzofuran core substituted with a fluorobenzylidene group and a dimethylcarbamate moiety, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄FNO₄ |
| Molecular Weight | 293.28 g/mol |
| IUPAC Name | (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate |
| LogP | 3.5 |
Synthesis
The synthesis of this compound generally involves the condensation of appropriate benzaldehydes with dihydrobenzofuran derivatives, followed by carbamate formation. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer activities. For instance, research on related benzofuran derivatives showed promising antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.
Case Study:
A study demonstrated that a related compound exhibited an IC50 value of 9.45 μM against PARP-1, indicating its potential as a therapeutic agent in cancer treatment . Moreover, modifications in the benzylidene moiety enhanced the potency significantly, suggesting that structural variations can lead to improved biological activity.
Antimicrobial Activity
In addition to anticancer properties, there are indications that compounds with similar structures possess antimicrobial activities. The presence of the fluorine atom is believed to enhance membrane permeability and bioactivity against various bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of (Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives can be attributed to their structural features:
- Benzofuran Core : Essential for biological activity due to its planar structure facilitating interaction with biological targets.
- Fluorobenzylidene Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Dimethylcarbamate Moiety : Potentially increases solubility and stability in biological systems.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | Ethanol, HCl, 80°C, 6h | Use anhydrous solvents to avoid hydrolysis |
| Condensation | 4-fluorobenzaldehyde, piperidine, 60°C | Microwave-assisted synthesis reduces time |
| Carbamate formation | Dimethylcarbamoyl chloride, pyridine | Slow addition of reagent to minimize side products |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns protons/carbons in the benzofuran core, fluorobenzylidene, and carbamate groups. Look for characteristic shifts:
- Benzofuran C=O at ~175 ppm .
- Fluorine-induced deshielding in aromatic protons .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Confirms molecular ion ([M+H]+) and fragmentation patterns .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Basic: What biological activities have been reported for this compound?
Answer:
While direct studies on this compound are limited, structurally similar benzofuran derivatives exhibit:
- Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., S. aureus), with MIC values ranging from 8–32 µg/mL .
- Enzyme inhibition : IC50 of 1.2 µM against human carbonic anhydrase IX due to carbamate interactions .
- Anticancer potential : Apoptosis induction in in vitro models via ROS generation .
Methodological Note : Validate activity using standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
- Temperature control : Maintain ≤60°C during condensation to prevent isomerization to the (E)-form .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for carbamate formation to enhance solubility .
- Catalyst screening : Test ionic liquids (e.g., [BMIM]BF4) to accelerate cyclization .
Data-Driven Approach : Design a Taguchi orthogonal array (e.g., L9) to test variables like solvent, catalyst loading, and time .
Advanced: How to investigate the mechanism of action against biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). The fluorobenzylidene group may occupy hydrophobic pockets .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like EGFR .
- Metabolomic profiling : LC-MS/MS to track downstream effects (e.g., ATP depletion in cancer cells) .
Contradiction Alert : If in vitro activity (e.g., IC50) conflicts with in vivo results, assess bioavailability using Caco-2 permeability assays .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC50 values) may arise from:
- Assay conditions : Differences in pH, serum proteins, or incubation time. Standardize protocols across labs .
- Structural analogs : Compare substituent effects using a SAR table:
Q. Table 2: Substituent Impact on Activity
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| 4-Fluorobenzylidene | ↑ Enzyme inhibition | |
| 2-Methylbenzylidene | ↑ Antimicrobial | |
| Diethylcarbamate | ↓ Solubility vs dimethyl |
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
Core modifications : Synthesize analogs with thiophene or pyrazole rings instead of benzofuran .
Functional group variation : Replace dimethylcarbamate with sulfonate or acetate groups .
Stereochemical analysis : Compare (Z) vs (E) isomers via NOESY NMR .
Case Study : A 2024 study found that fluorinated analogs had 3× higher anticancer activity than chlorinated versions due to electronegativity effects .
Advanced: How to optimize analytical methods for detecting degradation products?
Answer:
- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (0.1M HCl/NaOH) .
- UHPLC-QTOF-MS : Identify degradation products (e.g., hydrolyzed carbamate) with high resolution .
- Validation parameters : Include precision (RSD <2%), LOD (0.1 µg/mL), and recovery (98–102%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
